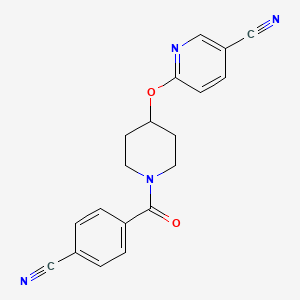![molecular formula C18H16N2O4 B2766874 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 311328-24-2](/img/structure/B2766874.png)
5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The closest compound I found is N-[(2-methoxynaphthalen-1-yl)methylidene]hydroxylamine . This compound has a molecular weight of 201.22 and is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of 4-1-(2-methoxynaphthalen-1-yl)methylidene]amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one methanol solvate has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, N-[(2-methoxynaphthalen-1-yl)methylidene]hydroxylamine has a melting point of 154-155°C .科学的研究の応用
Catalysis in Drug Synthesis
Yadav and Salunke (2013) discuss the use of 2-methoxynaphthalene, a derivative related to the compound , in the production of naproxen, a non-steroidal anti-inflammatory drug. They emphasize its role in green chemistry, using dimethyl carbonate for catalytic methylation, highlighting the substance's importance in environmentally friendly drug synthesis (Yadav & Salunke, 2013).
Photodynamic Therapy in Cancer Treatment
Pişkin, Canpolat, and Öztürk (2020) explore zinc phthalocyanine derivatives, structurally similar to the compound , for their potential in photodynamic therapy, a treatment method for cancer. The study highlights the compound's effectiveness as a photosensitizer, crucial for the therapy's success (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Applications
Mamatha et al. (2011) synthesized a derivative involving 6-methoxynaphthalene, related to the compound of interest, and evaluated its antibacterial activity. The study underscores the potential of such compounds in combating bacterial infections, suggesting a broad range of medical applications (Mamatha, Babu, Mukkanti, & Pal, 2011).
Use in Chemical Synthesis
Göksu and Uğuz (2005) document the synthesis of 5,6-dimethoxynaphthalene-2-carboxylic acid, showcasing the compound's role in chemical synthesis processes. Their research contributes to understanding the broader applications of methoxynaphthalene derivatives in various chemical reactions (Göksu & Uğuz, 2005).
Pesticide Research
Ten Hoeve et al. (1997) synthesized haptens with a structure similar to the compound , demonstrating their use in developing antibodies for detecting organophosphate pesticides. This illustrates the compound's relevance in environmental and agricultural research, particularly in the context of pesticide monitoring (ten Hoeve, Wynberg, Jones, Harvey, Ryan, & Reynolds, 1997).
Development of Antimicrobial Agents
Berardi et al. (2005) studied N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and its derivatives, structurally related to the compound in focus, for their binding and activity at sigma(1) receptors. Their research contributes to the development of new antimicrobial agents, particularly in the context of cancer research and therapy (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).
Analysis of Functional Groups in Organic Chemistry
Ossai et al. (2020) conducted a study involving Schiff bases derived from 4-aminoantipyrine, which shares functional groups with the compound . Their research contributes to the broader understanding of these functional groups in organic chemistry, particularly in the synthesis of pharmaceutical compounds (Ossai, Obiefuna, Laraps, Okenyeka, Ezeorah, Dege, Ibezim, Lutter, Jurkschat, & Obasi, 2020).
特性
IUPAC Name |
5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-19-16(21)14(17(22)20(2)18(19)23)10-13-12-7-5-4-6-11(12)8-9-15(13)24-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRIAEVCXYHDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2766791.png)
![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)
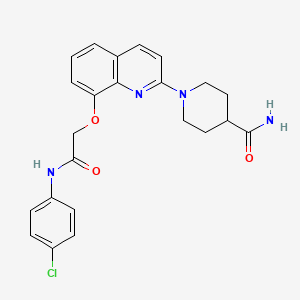
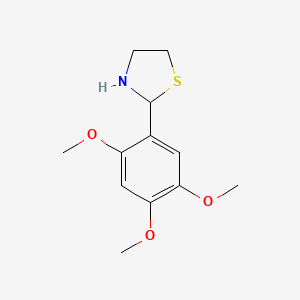
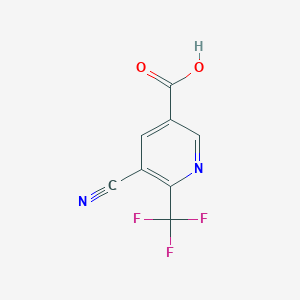
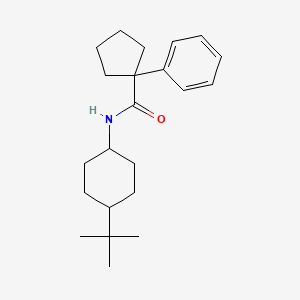
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766800.png)

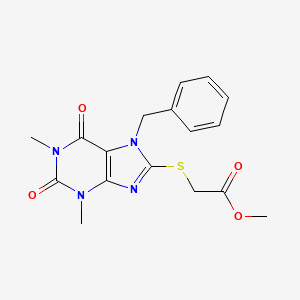
![2-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2766807.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B2766809.png)
![6-Methyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2766810.png)
